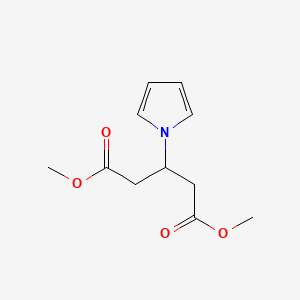

Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate

Description

Historical Context and Evolution of Pyrrole (B145914) Synthesis

The journey into pyrrole chemistry began in the mid-19th century when it was first isolated from the pyrolysis of bone. researchgate.netbritannica.com Early methods of obtaining pyrrole were based on natural sources, but the need for specifically substituted pyrroles drove the development of synthetic methodologies. britannica.com

Several classical name reactions have become the cornerstones of pyrrole synthesis:

Paal-Knorr Synthesis (1884): This highly versatile method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions, to form a substituted pyrrole. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgquimicaorganica.org The reaction's mechanism involves the formation of a hemiaminal followed by cyclization and dehydration. wikipedia.orgrgmcet.edu.in It remains a widely used method due to its simplicity and efficiency. rgmcet.edu.in

Knorr Pyrrole Synthesis (1884): Not to be confused with the Paal-Knorr synthesis, this reaction synthesizes substituted pyrroles from an α-amino-ketone and a compound with an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. wikipedia.orgsynarchive.com Because α-aminoketones are prone to self-condensation, they are often prepared in situ for the reaction. wikipedia.org

Hantzsch Pyrrole Synthesis (1890): This method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgthieme-connect.comquimicaorganica.org Despite its status as a classical named reaction, the Hantzsch synthesis was less utilized historically but has seen a resurgence with modern variations, including solid-phase synthesis and the use of non-conventional conditions. thieme-connect.comnih.gov

These foundational syntheses have been continuously refined and adapted, with modern approaches focusing on greener solvents, catalyst efficiency, and milder reaction conditions to broaden the accessibility of diverse pyrrole derivatives. rgmcet.edu.ineurekaselect.com

Importance of Substituted Pyrrole Motifs in Organic Synthesis

The pyrrole nucleus is a privileged scaffold, meaning it is a molecular framework that appears frequently in biologically active compounds. mdpi.comrsc.org Its significance spans from fundamental life processes to cutting-edge technology.

In Nature and Medicine: The pyrrole ring is the fundamental building block of the porphyrin macrocycle found in heme (the oxygen-carrying component of hemoglobin) and chlorophyll (B73375) (the pigment essential for photosynthesis). researchgate.netnumberanalytics.com Many natural products, including vitamin B12 and various alkaloids, feature the pyrrole motif. britannica.comwikipedia.org This biological prevalence has made pyrrole derivatives a major focus in medicinal chemistry, leading to the development of drugs with anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govnih.govmdpi.comnih.gov

In Materials Science: The electron-rich nature of the pyrrole ring allows for the creation of conductive polymers. Polypyrrole, for instance, is a well-known organic conducting material used in organic electronics, including sensors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). numberanalytics.comacs.org

As Synthetic Intermediates: Substituted pyrroles are versatile building blocks in organic synthesis. researchgate.net The functional groups on the pyrrole ring can be modified to create more complex molecules and other heterocyclic systems. researchgate.net The compound of interest, Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate , exemplifies this, featuring a pyrrole core N-substituted with a pentanedioate (B1230348) (glutarate) chain. ontosight.ai The two ester groups on this chain provide reactive handles for further synthetic transformations, making it a potentially valuable intermediate for creating more complex molecules for pharmaceutical or materials science applications. ontosight.ai

Structural Characteristics of Pyrrole and its Derivatives Relevant to Chemical Reactivity and Stability

The unique properties of pyrrole stem from its electronic structure. Pyrrole is a five-membered ring that is aromatic. wikipedia.orgbyjus.com It is cyclic, planar, and follows Hückel's rule, possessing a continuous ring of p-orbitals with 6 π-electrons. byjus.comlibretexts.orgpharmaguideline.com Each of the four carbon atoms contributes one π-electron, while the nitrogen atom contributes its lone pair of electrons to the aromatic system. libretexts.orguobaghdad.edu.iq

This delocalization of the nitrogen's lone pair has several important consequences:

High Reactivity: The involvement of the nitrogen lone pair makes the pyrrole ring significantly more electron-rich than benzene. uobaghdad.edu.iqpearson.com This increased electron density makes it highly reactive towards electrophilic aromatic substitution. pearson.comonlineorganicchemistrytutor.com Reactions can often proceed under much milder conditions than those required for benzene. pearson.com

Regioselectivity: Electrophilic substitution on pyrrole preferentially occurs at the C2 (or α) position. onlineorganicchemistrytutor.comslideshare.netvedantu.com This is because the carbocation intermediate formed by attack at C2 is more stable, being delocalized over three resonance structures, compared to the intermediate from C3 attack, which has only two resonance structures. onlineorganicchemistrytutor.comvedantu.com

Low Basicity: Because the nitrogen lone pair is part of the aromatic sextet, it is not readily available for protonation. wikipedia.orguobaghdad.edu.iq Consequently, pyrrole is an extremely weak base compared to non-aromatic amines like its saturated analog, pyrrolidine. wikipedia.orguobaghdad.edu.iq Strong acids can lead to protonation and subsequent polymerization. wikipedia.orguobaghdad.edu.iq

Table 1: Comparison of Aromaticity and Reactivity

| Compound | Resonance Energy (kcal/mol) | Reactivity towards Electrophiles |

|---|---|---|

| Benzene | 36 | Low |

| Pyrrole | 21 | High |

| Thiophene (B33073) | 29 | Intermediate |

| Furan (B31954) | 16 | High |

Data sourced from multiple chemical literature sources. wikipedia.org

Overview of Research Trajectories for Pyrrole-Containing Compounds

Current research on pyrrole-containing compounds is vibrant and multifaceted, driven by their immense potential in various scientific fields. eurekaselect.com Key areas of investigation include:

Medicinal Chemistry and Drug Discovery: Researchers are continuously designing and synthesizing novel pyrrole derivatives to act as targeted therapeutic agents. mdpi.comnih.gov This includes developing new anticancer nih.gov, antibacterial mdpi.comnih.gov, antiviral nih.gov, and anti-inflammatory drugs. mdpi.com A significant research direction involves creating hybrid molecules that combine the pyrrole scaffold with other pharmacophores to enhance activity or target multiple pathways. rsc.orgmdpi.com Compounds like This compound serve as building blocks in this research, with studies exploring the potential pharmacological properties of pyrrole and glutarate ester derivatives. ontosight.ai

Materials Science: The development of novel pyrrole-based materials for electronics continues to be a major focus. acs.org Research aims to fine-tune the electronic properties of pyrrole-containing polymers and small molecules for more efficient organic solar cells, transistors, and sensors. numberanalytics.comacs.org

Synthetic Methodology: Organic chemists are developing more efficient, sustainable, and atom-economical methods for synthesizing substituted pyrroles. eurekaselect.comresearchgate.net This includes the use of novel catalysts, flow chemistry techniques, and greener reaction media to build libraries of diverse pyrrole compounds for screening and application. wikipedia.orgeurekaselect.com

Chemical Biology: Pyrrole derivatives are being used as tools to probe biological processes. Their ability to be incorporated into larger structures allows for the creation of molecular probes and inhibitors to study enzyme function and cellular pathways. nih.gov

The ongoing exploration of pyrrole chemistry promises to unlock new solutions in medicine, materials, and beyond, building on the rich history and fundamental principles of this essential heterocycle. eurekaselect.comchemheterocycles.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Pyrrole |

| Pyrrolidine |

| Benzene |

| Thiophene |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3-pyrrol-1-ylpentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-10(13)7-9(8-11(14)16-2)12-5-3-4-6-12/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFYRXWIVOGTAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)OC)N1C=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298096 | |

| Record name | dimethyl 3-(1h-pyrrol-1-yl)pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63547-63-7 | |

| Record name | MLS002707024 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 3-(1h-pyrrol-1-yl)pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of Dimethyl 3 1h Pyrrol 1 Yl Pentanedioate

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. The nitrogen atom donates its lone pair of electrons into the aromatic system, increasing the electron density on the ring carbons. This activation is generally directed towards the C2 and C5 positions (α-positions), which are more electron-rich than the C3 and C4 positions (β-positions). chemistrysteps.com For N-substituted pyrroles, substitution typically occurs at the C2-position. chemistrysteps.com

A key reaction in this category is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) onto the pyrrole ring. wikipedia.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgjk-sci.com The electrophile, a chloroiminium ion, attacks the electron-rich pyrrole ring, leading to the formation of an iminium ion intermediate which is subsequently hydrolyzed to yield the corresponding aldehyde. wikipedia.org For electron-rich heterocycles like pyrrole, this reaction is efficient and proceeds under mild conditions. jk-sci.comijpcbs.com The relative reactivity of five-membered heterocycles in this reaction is pyrrole > furan (B31954) > thiophene (B33073). jk-sci.com

Another significant electrophilic substitution is acylation , which introduces an acyl group (R-C=O) to the pyrrole core. Friedel-Crafts acylation conditions can be employed, though various methods have been developed to accommodate the sensitivity of the pyrrole ring. nsf.gov For N-alkoxycarbonyl protected pyrroles, a highly effective method involves the use of trifluoroacetic anhydride (B1165640) (TFAA) to activate a carboxylic acid in situ. nih.govacs.org This protocol has been shown to result in the exclusive formation of 2-acylated products in good yields. nih.govbath.ac.uk The reaction is believed to proceed through a mixed carboxylic-trifluoroacetic anhydride, which acts as the potent acylating agent. nih.gov

| Reaction | Reagents | Typical Product | Key Features |

| Vilsmeier-Haack | POCl₃, DMF, then H₂O | 2-Formylpyrrole derivative | Mild formylation of electron-rich rings. wikipedia.orgijpcbs.com |

| Acylation | R-COOH, TFAA | 2-Acylpyrrole derivative | High regioselectivity for the 2-position on N-protected pyrroles. nih.govacs.org |

Nucleophilic Additions and Substitutions at the Ester Functionalities

The two methyl ester groups on the pentanedioate (B1230348) side chain are electrophilic centers susceptible to attack by nucleophiles. These reactions typically proceed through a tetrahedral intermediate. nih.gov The stability of this intermediate can vary, but its collapse leads to the substitution of the methoxy (B1213986) group (-OCH₃). nih.gov

A range of nucleophiles can be employed to transform the ester groups. For example, reaction with amines (ammonolysis) would yield the corresponding amides. The use of primary or secondary amines leads to the formation of secondary or tertiary amides, respectively. unimi.it Similarly, alcohols can act as nucleophiles in the presence of an acid or base catalyst, resulting in transesterification to form different esters. The use of sulfur nucleophiles, such as thiols, can convert the esters into thioesters. unimi.it It is also possible to hydrolyze the esters to the corresponding dicarboxylic acid by treatment with water under acidic or basic conditions. unimi.it

These transformations highlight the diester moiety's role as a handle for further molecular diversification, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. unimi.it

Cyclization and Rearrangement Reactions Involving the Diester Moiety

The bifunctional nature of Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate, possessing both a pyrrole ring and a flexible diester chain, allows for various intramolecular cyclization and rearrangement reactions. Such reactions are fundamental in building complex polycyclic and heterocyclic systems.

Pyrroles can participate as the diene component in Diels-Alder [4+2] cycloadditions , particularly when an electron-withdrawing group is present on the nitrogen atom. wikipedia.org The diester substituent on the nitrogen in this compound could potentially facilitate such reactions with reactive dienophiles.

Another class of relevant transformations includes 1,3-dipolar cycloadditions . For instance, mesoionic oxazolone (B7731731) intermediates generated from N-acylproline derivatives react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form pyrrolizine structures. researchgate.net This type of reaction, involving the in-situ generation of a dipole and its subsequent cycloaddition, is a powerful tool for constructing fused ring systems. researchgate.net

Rearrangement reactions are also a feature of pyrrole chemistry. The Ciamician–Dennstedt rearrangement involves the reaction of a pyrrole with a dihalocarbene to form a dihalocyclopropane intermediate, which then undergoes ring expansion to yield a 3-halopyridine. wikipedia.org More modern methods utilize α-chlorodiazirines as carbene precursors to achieve similar ring expansions of pyrroles to pyridines, often with higher yields and selectivity. nih.gov

Functionalization Strategies for this compound

The methyl ester groups of the title compound can be readily modified through hydrolysis or transesterification. Hydrolysis , typically carried out under aqueous basic (e.g., NaOH, KOH) or acidic (e.g., H₂SO₄) conditions followed by neutralization, converts the diester to the corresponding 3-(1H-pyrrol-1-yl)pentanedioic acid. cdnsciencepub.com It is also possible to achieve partial hydrolysis to yield the monoester-monoacid derivative by carefully controlling the reaction conditions, such as using a limited amount of base. researchgate.netcdnsciencepub.com

Transesterification involves reacting the diester with a different alcohol in the presence of a catalyst. This process exchanges the methyl groups for other alkyl or aryl groups, altering the physical and chemical properties of the compound. For example, reacting dimethyl carbonate with diols in the presence of a suitable catalyst can lead to the formation of new carbonate or polyester (B1180765) structures. researchgate.net This strategy is valuable for tuning solubility, reactivity, and for linking the molecule to other chemical entities.

| Transformation | Typical Reagents | Product |

| Full Hydrolysis | NaOH (aq), then H₃O⁺ | 3-(1H-Pyrrol-1-yl)pentanedioic acid |

| Partial Hydrolysis | 1 equiv. KOH | Methyl 5-(1H-pyrrol-1-yl)-5-oxopentanoate |

| Transesterification | R-OH, Acid or Base catalyst | Dialkyl 3-(1H-pyrrol-1-yl)pentanedioate |

While the pyrrole nitrogen is already substituted, transformations involving this substituent are possible. One notable reaction for N-acylpyrroles is the anionic Fries rearrangement , also known as the "pyrrole dance". nsf.gov This reaction involves treating the N-acylpyrrole with a strong base, causing the acyl group to migrate from the nitrogen atom to the C2 position of the pyrrole ring. nsf.gov The choice of base can be crucial in directing the reaction pathway. nsf.gov Although the title compound is not an N-acylpyrrole, similar base-mediated rearrangements involving the N-pentanedioate substituent could potentially be explored.

Alternatively, the entire N-substituent can be cleaved under certain conditions to generate the parent N-H pyrrole. For example, protecting groups like the 2,2,2-trichloroethoxycarbonyl (Troc) group on a pyrrole nitrogen can be removed in good yield after performing other transformations on the molecule. nih.govacs.org The viability of cleaving the 3-(dimethoxycarbonyl)propyl group would depend on finding specific reagents that selectively break the N-C bond without affecting the ester or pyrrole functionalities.

As discussed in section 3.1, the primary strategy for introducing new substituents onto the pyrrole core is through electrophilic aromatic substitution. The presence of the N-substituent directs incoming electrophiles predominantly to the C2 and C5 positions.

A robust strategy for acylation involves activating carboxylic acids with an anhydride, such as trifluoroacetic anhydride (TFAA). nih.gov This method has proven effective for N-alkoxycarbonyl pyrroles, providing 2-acylpyrroles with high regioselectivity and in good yields. nih.govacs.org A variety of carboxylic acids can be used, allowing for the introduction of diverse acyl groups onto the pyrrole ring. acs.org

The Vilsmeier-Haack reaction remains a premier method for introducing a formyl group, a versatile handle for further synthesis, at the C2 position. jk-sci.comrsc.org These formylation reactions offer an effective and regiocontrolled technique for producing precursors to more complex molecules and natural products. rsc.org

The following table summarizes conditions for introducing substituents onto N-protected pyrrole rings, which are analogous to the title compound.

| Desired Substituent | Method | Reagents | Position | Reference |

| Formyl (-CHO) | Vilsmeier-Haack | POCl₃, DMF | C2 | jk-sci.comrsc.org |

| Acyl (-COR) | TFAA Activation | R-COOH, TFAA, CH₂Cl₂ | C2 | nih.govacs.org |

| Aroyl (-COAr) | Minisci Reaction | Ar-CHO | C2 | nsf.gov |

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation of Dimethyl 3 1h Pyrrol 1 Yl Pentanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy would be instrumental in identifying the different types of protons and their connectivity in Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate. The spectrum would be expected to show distinct signals for the pyrrole (B145914) ring protons, the methine proton at the 3-position, the methylene (B1212753) protons of the pentanedioate (B1230348) backbone, and the methyl protons of the ester groups. The chemical shifts (δ) would indicate the electronic environment of each proton, while the spin-spin coupling patterns would reveal adjacent protons. For instance, the protons on the pyrrole ring would likely appear as multiplets in the aromatic region. The methine proton at C3 would likely be a multiplet due to coupling with the adjacent methylene protons. The methylene protons at C2 and C4 would likely exhibit complex splitting patterns due to their diastereotopicity and coupling to the C3 proton. The methyl ester protons would appear as a sharp singlet.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | t | 2H | H-2', H-5' (Pyrrole) |

| ~6.2 | t | 2H | H-3', H-4' (Pyrrole) |

| ~4.5 | p | 1H | H-3 |

| ~3.7 | s | 6H | -OCH₃ |

| ~2.9 | d | 4H | H-2, H-4 |

Note: This is a hypothetical representation.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the hybridization state (sp³, sp²) and the electronic environment of each carbon. For example, the carbonyl carbons of the ester groups would appear at the downfield end of the spectrum (~170 ppm). The carbons of the pyrrole ring would resonate in the aromatic region (~110-120 ppm). The methine carbon at C3 and the methylene carbons at C2 and C4 would be found further upfield, with the signal for the C3 carbon being influenced by the attached nitrogen atom. The methyl carbons of the ester groups would appear at the most upfield region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O (Ester) |

| ~120 | C-2', C-5' (Pyrrole) |

| ~110 | C-3', C-4' (Pyrrole) |

| ~55 | C-3 |

| ~52 | -OCH₃ |

| ~38 | C-2, C-4 |

Note: This is a hypothetical representation.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex structure of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for example, between the methine proton at C3 and the methylene protons at C2 and C4, and also the couplings between the protons on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal one-bond correlations between protons and their directly attached carbons (¹H-¹³C). This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

An IR spectrum of this compound would display characteristic absorption bands for its functional groups. A strong absorption band around 1735 cm⁻¹ would be indicative of the C=O stretching vibration of the ester groups. The C-N stretching vibration of the pyrrole ring would likely appear in the 1300-1200 cm⁻¹ region. The C-H stretching vibrations of the aromatic pyrrole ring and the aliphatic pentanedioate chain would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-O stretching of the ester groups would also be visible in the 1250-1000 cm⁻¹ region.

Table 3: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (Pyrrole) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1450 | Medium | C-H bend (Aliphatic) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~1100 | Medium | C-N stretch |

Note: This is a hypothetical representation.

Mass Spectrometry

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental formula. For this compound (molecular formula: C₁₁H₁₅NO₄), the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this mass, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The data would be presented in a table comparing the theoretical and experimentally observed mass. A very small mass error, usually measured in parts per million (ppm), would confirm the elemental composition.

Hypothetical HRMS Data Table

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₄ |

| Theoretical Mass [M+H]⁺ | 226.1023 u |

| Experimentally Observed Mass [M+H]⁺ | Data not available |

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a molecular fingerprint that helps to confirm the compound's structure. For this compound, characteristic fragmentation would be expected to occur at the ester groups and the bond connecting the pyrrole ring to the pentanedioate backbone. Analysis of these fragments helps to piece together the molecular structure.

Expected Fragmentation Pathways (Theoretical)

Loss of a methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass corresponding to the loss of 31 Da.

Loss of a methoxycarbonyl group (-COOCH₃): This would lead to a fragment ion from the loss of 59 Da.

Cleavage of the N-C bond: The bond between the pyrrole nitrogen and the pentanedioate chain could break, leading to fragments corresponding to the pyrrole ring and the pentanedioate chain.

McLafferty Rearrangement: This is a common fragmentation pathway for esters and could lead to characteristic neutral losses.

A data table would typically list the observed mass-to-charge ratios (m/z) of the major fragments and their proposed ionic structures.

Hypothetical Fragmentation Data Table

| Observed m/z | Proposed Fragment Ion Structure | Relative Intensity (%) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Molecular Architecture

The results would be presented in a table summarizing key crystallographic data.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Volume (V) | Data not available |

| Calculated Density (ρ) | Data not available |

Chromatographic Methods for Purity Assessment and Separation (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating the compound from impurities and for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound would be expected to be amenable to GC-MS analysis. The output would be a chromatogram showing a peak at a specific retention time, and the mass spectrum of this peak would confirm the identity of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for non-volatile or thermally sensitive compounds. A specific method would be developed using an appropriate column (e.g., C18) and mobile phase. The purity would be determined by the area of the main peak in the chromatogram, and a diode-array detector (DAD) could provide a UV-Vis spectrum of the compound.

A typical data table for a chromatographic method would include the following information.

Hypothetical HPLC Method and Purity Data

| Parameter | Value |

|---|---|

| Column | e.g., C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | e.g., Acetonitrile:Water gradient |

| Flow Rate | e.g., 1.0 mL/min |

| Detection Wavelength | Data not available |

| Retention Time | Data not available |

Theoretical and Computational Studies of Dimethyl 3 1h Pyrrol 1 Yl Pentanedioate and Pyrrole Diester Systems

In Silico Modeling of Molecular Interactions (excluding drug-receptor/biological activity)

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the in silico modeling of non-covalent, non-biological molecular interactions for Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate. Research in the public domain has not yet focused on the detailed theoretical analysis of the intermolecular forces, such as stacking or hydrogen bonding, that govern the self-assembly and condensed-phase behavior of this specific molecule.

However, valuable insights can be drawn from computational studies on simpler, related pyrrole (B145914) systems. These investigations establish a fundamental understanding of the types and magnitudes of interactions that the pyrrole motif can engage in, which would be relevant to the behavior of this compound.

General Insights from Pyrrole Dimer Systems

Theoretical studies on pyrrole dimers provide a foundational understanding of the non-covalent forces at play. Research has shown that stacking interactions are a significant factor in the association of pyrrole molecules. frontiersin.org Using dispersion-corrected density functional theory, the minimum interaction energy for a parallel-displaced configuration of a pyrrole-pyrrole dimer has been calculated to be approximately -5.38 kcal/mol. frontiersin.org This indicates a strong, favorable interaction.

The analysis of these interactions reveals that a balance of electrostatic and dispersion forces dictates the optimal geometry of the dimer. frontiersin.org The specific charge distribution within the pyrrole molecule, combined with its relatively high polarizability, is a primary driver of the intermolecular attraction in these stacked systems. frontiersin.org In many stable configurations, the pyrrole molecules arrange themselves to minimize electrostatic repulsion, often resulting in an anti-parallel orientation of the N-H bonds. frontiersin.org

Stacking Interactions in Substituted Pyrroles

Further studies on substituted pyrroles, such as 3-nitropyrrole (B1211435), have explored how functional groups influence stacking energies. Ab initio molecular orbital calculations on stacked dimers of 3-nitropyrrole with canonical nucleobases demonstrated that these complexes have stabilities comparable to those of natural base dimers. mdpi.com A detailed energy decomposition analysis highlighted the critical roles of both dipole-dipole interactions (at the Hartree-Fock level) and dispersion forces (at the electron-correlation level) in determining the geometry and stability of the stacked structures. mdpi.com The presence of the nitro group was found to enhance stability by increasing the molecule's dipole moment and surface area, thereby strengthening the interactions. mdpi.com

Interactions with Other Molecular Systems

The interaction of pyrrole oligomers with other materials has also been investigated computationally. For instance, density functional theory (DFT) has been used to model the adsorption of pyrrole monomers, dimers, and trimers on the surface of single-walled carbon nanotubes (SWCNTs). researchgate.net These studies characterize the interaction as being driven by stacking forces. researchgate.net The binding energy was found to increase with the length of the pyrrole oligomer, although the interaction for a single pyrrole monomer with the SWCNT surface is relatively weak. researchgate.net

While these findings pertain to related pyrrole systems and not to this compound itself, they provide a robust theoretical framework for predicting its potential molecular interactions. The presence of the pyrrole ring suggests that stacking interactions would be a key feature of its molecular behavior, while the dimethyl pentanedioate (B1230348) substituent would introduce additional sites for dipole-dipole and van der Waals interactions, the specifics of which would require dedicated computational analysis.

Interactive Data Table: Calculated Interaction Energies for Pyrrole Systems

Below is a summary of interaction energies from computational studies on pyrrole and its derivatives. Note that these values are for related systems and not this compound.

Applications of Dimethyl 3 1h Pyrrol 1 Yl Pentanedioate and Its Derivatives in Advanced Materials and Industrial Chemistry

Role in Polymer Chemistry and Conducting Polymers

Pyrrole (B145914) and its derivatives are fundamental building blocks in polymer chemistry, particularly for creating conducting polymers. scispace.com These materials are valued in applications ranging from bioelectronics to soft microrobotics due to their biocompatibility and electrical properties. researchgate.net The functionalization of the pyrrole monomer is a key strategy for tuning the final properties of the resulting polymer.

Synthesis of Polypyrrole-based Materials

Polypyrrole (PPy) is a widely studied conducting polymer, typically synthesized via electrochemical or chemical oxidation of the pyrrole monomer. researchgate.net In electrochemical synthesis, the process involves an electrolyte solution containing pyrrole monomers and a salt, which gets incorporated as a counter-ion. researchgate.net This method is considered simple and fast and allows for the creation of functional surfaces and interfaces with inherent sensing and chemical properties. researchgate.net

The incorporation of functional groups onto the pyrrole ring before polymerization is a common strategy to create polypyrrole-based materials with tailored characteristics. While direct polymerization of Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate is not extensively documented in the provided sources, its structure suggests it could serve as a functional monomer. The pentanedioate (B1230348) ester groups could be hydrolyzed to carboxylic acids, which can then participate in further reactions or influence the polymer's solubility, adhesion, and biocompatibility.

Development of Pyrrole Derivatives for Enhanced Polymer Properties

Modifying the chemical structure of pyrrole is a powerful method to alter the properties of the final polymeric materials. researchgate.net Researchers have successfully created various N- and β-substituted polypyrrole films to enhance characteristics like solubility, processability, and functionality. researchgate.net

The development of pyrrole compounds (PyCs) with specific functional groups is a key area of research for creating advanced elastomer composites. nih.gov For instance, attaching hydroxy or sulfur-based functional groups to the pyrrole nitrogen atom allows for reactions with silica (B1680970) fillers or unsaturated elastomers, respectively. nih.gov This functionalization can improve the properties of materials used in applications like tire compounds. nih.gov The synthesis often involves the Paal–Knorr reaction, where a primary amine is reacted with a 1,4-dicarbonyl compound, a method that can be performed with high atom efficiency without solvents or catalysts. nih.gov

The table below summarizes examples of pyrrole derivatives and their intended effect on polymer properties.

| Pyrrole Derivative Family | Functional Group | Intended Interaction/Property Enhancement | Synthesis Approach |

| Serinol Pyrroles (e.g., 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol) | Hydroxy (-OH) | Promotes condensation reaction with silica fillers, improving composite properties. nih.gov | Paal-Knorr reaction from primary amines and 1,4-dicarbonyls. nih.gov |

| Thiolated Pyrroles (e.g., 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol) | Thiol (-SH) / Disulfide (-SS-) | Reacts with unsaturated elastomers to enhance composite performance. nih.gov | Paal-Knorr reaction. nih.gov |

| N-Carboxyalkyl Pyrroles | Carboxylic Acid | Modifies bulk properties of polypyrrole films. researchgate.net | Electropolymerization. researchgate.net |

| 3,4-Methyl Substituted Pyrroles | Methyl (-CH3) | Alters bulk properties of polypyrrole films. researchgate.net | Electropolymerization. researchgate.net |

This compound fits within this strategy, as its ester groups offer a route to further functionalization, potentially leading to new polymers with customized properties for specialized industrial applications.

Applications in Organic Electronics

Organic electronics leverage the properties of organic semiconductors for applications such as display drivers, identification tags, and smart cards. nih.gov These materials are attractive due to their potential for low-cost, large-area fabrication on flexible substrates. nih.govresearchgate.net Pyrrole-based materials, known for their excellent semiconducting properties, have been investigated for use in various organic electronic devices. researchgate.net

Organic Photovoltaics (OPVs)

Organic photovoltaics (OPVs) are a type of solar cell that uses organic polymers and molecules to absorb light and generate electricity. The performance of OPV devices has seen tremendous progress, with power conversion efficiencies (PCEs) reaching over 18%. mdpi.com The development of novel donor and acceptor materials through molecular engineering is a key strategy for improving OPV performance. mdpi.com

Pyrrole-containing materials are explored in this context due to the high-lying highest occupied molecular orbital (HOMO) energy level of the pyrrole unit, making it a good electron donor. researchgate.net While specific studies on this compound in OPVs are not prominent, its core structure is relevant. The ester functionalities could be used to tune the molecule's solubility and energy levels, which are critical parameters for active layer materials in OPV devices. For example, derivatives of the polymer PTQ10, which contains a simple thiophene (B33073) ring unit, have been synthesized from low-cost materials and used in OPV cells. mdpi.com

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. researchgate.netresearchgate.net A typical OFET consists of an organic semiconductor layer, an insulator, and source, drain, and gate electrodes. nih.gov The performance of an OFET is largely evaluated by its charge carrier mobility, which indicates how quickly charges can move through the semiconductor. tcichemicals.com

Pyrrole-based materials have been studied for their potential as the active semiconducting layer in OFETs. researchgate.net The development of new organic semiconductors is crucial for achieving high mobility, a large on/off current ratio, and low threshold voltage. nih.gov While high-performance OFETs often use materials like pentacene (B32325) or thiophene derivatives, the inherent electronic properties of pyrrole make it a candidate for designing new p-type semiconductors. researchgate.netnih.gov The structural variety of organic compounds allows for fine-tuning of electrical performance and stability through chemical modification. tcichemicals.com The functional groups on this compound could be modified to influence molecular packing and intermolecular interactions, which are critical for efficient charge transport in OFETs.

The table below shows carrier mobilities for various organic semiconductors used in OFETs, illustrating the performance targets for new materials.

| Organic Semiconductor | Type | Reported Mobility (cm²/Vs) | Substrate/Fabrication Note |

| Pentacene | p-type | 1.52 | OTS-treated Si/SiO2 substrate. tcichemicals.com |

| Fullerene C60 | n-type | 0.56 | Fabricated by molecular-beam deposition. nih.gov |

| Thienothiophene-containing polymer (33) | p-type | 0.6 | --- |

| Compound 48 (Terthiophene analogue) | n-type | 0.16 | Spin-coated thin film, annealed at 150 °C. nih.gov |

| DPh-BTBT | p-type | 2.0 | Features a deep HOMO level (-5.6 eV) for air stability. tcichemicals.com |

Sensors and Electronic Devices

The applications for conducting polymers and OFETs extend to sensors and other electronic devices. researchgate.netresearchgate.net Conducting polymers like polypyrrole are used in bioelectronic applications and as microactuators. researchgate.net The ability to functionalize these polymers allows for the creation of surfaces with predefined sensing capabilities, for instance, to detect biological molecules. researchgate.net

OFETs are also a core component in flexible sensors, such as pressure and photonic sensors. researchgate.net The principle of operation relies on the modulation of charge carriers in the semiconductor channel by an external stimulus. researchgate.net The development of novel pyrrole-based semiconductors like this compound could lead to new sensor materials with high sensitivity and selectivity, tailored for specific chemical or biological targets.

Catalytic Applications of Pyrrole-Containing Compounds

The pyrrole moiety is a valuable scaffold in the design of catalysts and ligands due to its electronic characteristics and ability to coordinate with metals. This has led to its use in both organocatalysis and as a component of sophisticated ligand systems for transition metal catalysis.

Organocatalysts and Ligands in Organic Transformations

In recent years, organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has gained significant attention for its stability, reduced toxicity, and efficiency. rsc.org Pyrrole derivatives have been successfully employed in this field. For instance, pyrrole-based structures can act as catalysts in various organic transformations, including domino reactions for the synthesis of other complex molecules. nih.gov One-pot procedures for creating N-substituted pyrrole-2-carbaldehydes have been developed using simple organic acids as catalysts. nih.gov

Furthermore, the pyrrole scaffold is integral to the design of ligands for transition metal complexes. These ligands are crucial in tuning the reactivity and selectivity of metal catalysts. A new tridentate pyrrole-based ligand has been synthesized for use in copper(II) and nickel(II) complexes, which are studied for their potential in artificial photosynthesis and water oxidation catalysis. researchgate.net The synthesis of pyrrole-pyridine based ligands has also been achieved, creating structures that can form complexes with metals like europium for applications in materials chemistry. beilstein-journals.org The development of these ligands often involves multi-step synthesis, highlighting the role of pyrrole derivatives as key intermediates. researchgate.netbeilstein-journals.org

Table 1: Examples of Catalytic Systems Involving Pyrrole Derivatives

| Catalyst Type | Pyrrole Structure Role | Example Transformation | Reference(s) |

|---|---|---|---|

| Organocatalyst | Brønsted Acid Catalyst | Cascade β-functionalization/aromatization | nih.gov |

| Organocatalyst | Domino Reaction Component | Three-component synthesis of 3,4-disubstituted pyrroles | nih.gov |

| Metal Complex | Tridentate Ligand for Cu(II), Ni(II) | Water oxidation catalysis | researchgate.net |

| Metal Complex | Pyrrole-Pyridine Ligand | Potential for europium complexes | beilstein-journals.org |

Metal-Organic Frameworks (MOFs) incorporating Pyrrole Diesters

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. The properties of MOFs can be tailored by modifying the organic linkers. While specific incorporation of this compound into MOFs is not widely documented, the use of related pyrrole-based dicarboxylates and tetracarboxylates as linkers is an active area of research.

Robust zirconium-based MOFs (Zr-MOFs) have been successfully constructed using pyrrolo-pyrrole-based tetracarboxylate linkers. nih.gov These frameworks exhibit high thermal and chemical stability. researchgate.net The specific geometry and low symmetry of the pyrrole-based linkers can lead to the formation of MOFs with unusual topologies and hydrophilic channels containing uncoordinated carboxylate groups. nih.gov One such Zr-MOF, IAM-7, demonstrated high proton conductivity, reaching 1.42 × 10⁻² S cm⁻¹ at 90 °C and 95% relative humidity, making it one of the most conductive Zr-MOFs reported and suitable for applications in electrochemical devices like proton-exchange membranes. nih.govresearchgate.net

Similarly, covalent organic frameworks (COFs), which are analogous to MOFs but with covalent bonds forming the entire framework, have been synthesized using diketopyrrolopyrrole (DPP) units, demonstrating that pyrrole-containing dyes can be integrated into rigid, porous, and crystalline structures. acs.org

Agrochemical and Specialty Chemical Applications

The pyrrole ring is a fundamental building block in many natural and synthetic compounds, including those with applications in agrochemistry and the production of specialty chemicals like dyes and pigments. researchgate.net

Use as Chemical Intermediates and Synthons

Pyrrole derivatives are valuable chemical intermediates, or synthons, for constructing more complex molecules. Their importance stems from the pyrrole ring's presence in a vast array of biologically active compounds and functional materials. nih.govnih.gov The Paal-Knorr reaction, a classic method for synthesizing pyrroles, allows for the creation of various substituted pyrroles from simple precursors like 2,5-hexanedione (B30556) and primary amines. mdpi.comresearchgate.net This straightforward synthesis makes pyrrole derivatives accessible building blocks. For example, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine has been selectively synthesized to create a molecule with potential pharmacological activity. mdpi.comresearchgate.net

Compounds like this compound, with their reactive ester functional groups, are well-suited to serve as intermediates. The ester groups can be hydrolyzed, reduced, or converted to other functional groups, allowing the pyrrole core to be incorporated into larger molecular architectures for pharmaceuticals, agrochemicals, or materials science. researchgate.net

Development of Dyes and Pigments

Pyrrole-based structures are the basis for a significant class of high-performance pigments, most notably the diketopyrrolopyrrole (DPP) family. wikipedia.org DPP pigments are known for their brilliant colors, strong fluorescence, and exceptional resistance to heat, light, and weathering. wikipedia.orgscispace.com These properties have led to their widespread use in applications such as automotive paints and inks. wikipedia.org

The synthesis of DPP dyes often starts from simple building blocks and can be modified to tune their optical properties. nih.gov For example, a convenient two-step synthesis of various DPP dyes from the inexpensive commercial Pigment Red 254 has been reported. nih.gov By introducing different aryl groups through Suzuki-Miyaura cross-coupling reactions, new dyes with large Stokes shifts and high fluorescence quantum yields can be created. nih.gov The color and emission wavelength of DPP dyes can be adjusted by changing the aromatic groups attached to the pyrrole core; incorporating electron-donating groups or extending the π-conjugated system typically shifts the emission to longer wavelengths. wikipedia.org

Beyond DPPs, other pyrrole-based dyes have been developed for specialized applications like dye-sensitized solar cells (DSSCs). acs.orgmdpi.com These dyes feature a donor-π-acceptor structure, where the pyrrole moiety is part of the conjugated spacer that facilitates charge transfer upon photoexcitation. acs.org

Table 2: Properties of Selected Pyrrole-Based Dyes

| Dye Class | Core Structure | Key Properties | Applications | Reference(s) |

|---|---|---|---|---|

| Diketopyrrolopyrrole (DPP) | Pyrrolo[3,4-c]pyrrole-1,4-dione | High thermal & light stability, strong fluorescence | High-performance pigments, paints, inks | wikipedia.orgscispace.com |

| Modified DPP | Functionalized DPP | Tunable emission, large Stokes shifts | Fluorescent probes, bioimaging | wikipedia.orgnih.gov |

Luminescent and Display Materials

The inherent electronic and photophysical properties of the pyrrole ring make its derivatives promising candidates for luminescent and display materials. researchgate.net Research has focused on creating pyrrole-based polymers and small molecules that exhibit strong fluorescence, with applications envisioned for organic light-emitting diodes (OLEDs) and biological imaging. researchgate.netrsc.org

Pyrrole-based heterocyclic conjugated polymers have been synthesized that are soluble in common organic solvents and show photoluminescence in the blue to blue-green region. researchgate.net The strategy of extending the π-conjugation in pyrrole derivatives is an effective method for tuning their emission to longer wavelengths, such as red emission. rsc.org Some pyrrole derivatives exhibit a phenomenon known as aggregation-induced emission (AIE) or aggregation-enhanced emission (AEE), where they are weakly emissive in solution but become strongly luminescent in an aggregated state. rsc.orgnih.gov This property is highly desirable for applications like bio-imaging and the fabrication of solid-state lighting devices. rsc.orgresearchgate.net

Furthermore, by introducing aromatic carbonyl groups to tetraphenylpyrrole molecules, materials with room-temperature phosphorescence (RTP) have been developed. nih.govresearchgate.net These molecules are non-emissive in solution but show purely phosphorescent emission in the aggregated state, a property that is useful for time-resolved luminescence imaging. nih.govresearchgate.net The development of pyrrole-based materials with two-photon absorption capabilities is also an active area of research, as these materials are promising for deep-tissue optical imaging with reduced background interference. rsc.orgnih.gov

Coordination and Supramolecular Chemistry

Detailed research findings on the use of this compound in coordination and supramolecular chemistry are not available in the reviewed scientific literature.

Future Perspectives and Emerging Research Directions for Pyrrole Diesters

Development of Novel Synthetic Methodologies with Improved Efficiency and Sustainability

The synthesis of pyrrole (B145914) derivatives is a cornerstone of modern organic chemistry, driven by the demand for these compounds in medicine and materials science. polimi.itlucp.net A significant challenge and focus of current research is the development of robust and "green" synthetic methodologies that are both highly efficient and environmentally benign. lucp.net

Traditional methods for pyrrole synthesis, such as the Paal-Knorr, Hantzsch, and Knorr reactions, are being reimagined through the lens of green chemistry. lucp.netsemanticscholar.org This paradigm shift emphasizes waste reduction, the use of less hazardous substances, and improved energy efficiency. benthamdirect.comtandfonline.com Key areas of innovation include:

Sustainable Catalysis: There is a move away from expensive and toxic precious metal catalysts towards earth-abundant and lower-toxicity alternatives like iron. rsc.org Homogeneous iron catalysts have been successfully used in the cascade synthesis of pyrroles from nitroarenes under mild conditions. rsc.org Similarly, heterogeneous catalysts, such as nanoparticles and reusable solid acids like CATAPAL 200, offer high efficiency, simple product isolation, and the ability to be recycled for multiple reaction cycles. nih.govbenthamdirect.commdpi.com

Green Solvents and Solvent-Free Reactions: A major source of chemical waste is the use of toxic, flammable, and hazardous organic solvents. lucp.net Research now focuses on using greener alternatives like water, ethanol, or ionic liquids. semanticscholar.org Even more sustainably, solvent-free reaction conditions are being developed, often utilizing mechanochemical activation through techniques like ball milling or simply heating the neat reactants. polimi.itlucp.netacs.org A patented process for a related serinol-pyrrole derivative, for instance, involves reacting the starting materials without any solvent, minimizing environmental impact. google.comgoogle.com

Energy-Efficient Activation: Alternative energy sources are being employed to drive reactions more efficiently. Microwave (MW) irradiation and ultrasound (US) are clean techniques that can significantly reduce reaction times and improve yields compared to conventional heating. lucp.netbenthamdirect.com

Photochemical Methods: Visible-light-induced photoredox catalysis represents a novel and mild approach for constructing pyrrole rings, such as through the [3+2] cycloaddition of alkynes and isocyanides. acs.org This method offers high regioselectivity and tolerates a wide range of functional groups. acs.org

Table 1: Comparison of Modern Sustainable Synthetic Methods for Pyrroles| Methodology | Key Features | Advantages | References |

|---|---|---|---|

| Homogeneous Iron Catalysis | Uses commercially available, acid-tolerant iron catalysts for cascade reactions (e.g., hydrogenation/Paal-Knorr). | Low cost, low toxicity, high functional group tolerance, mild reaction temperatures. | rsc.org |

| Heterogeneous Catalysis (Aluminas) | Employs low-cost, commercially available aluminas (e.g., CATAPAL 200) for Paal-Knorr condensation. | Solvent-free, short reaction times, high yields, catalyst is reusable for multiple cycles. | mdpi.com |

| Mechanochemistry (Ball Milling) | Uses mechanical force to activate reactions, often with a bio-sourced organic acid catalyst (e.g., citric acid). | Solventless, uses non-toxic and renewable catalysts, energy efficient. | lucp.net |

| Photoredox Catalysis | Visible-light-induced [3+2] cycloaddition of alkynes and isocyanides promoted by a phosphine (B1218219) radical cation. | Mild conditions, atom-economical, exclusive regioselectivity, tolerant of sensitive functional groups. | acs.org |

| Biosourced Precursors | Utilizes renewable starting materials like 3-hydroxy-2-pyrones which act as masked 1,4-dicarbonyl compounds. | Sustainable sourcing, reactions can be performed without solvents or in hydroalcoholic solutions at mild temperatures. | polimi.itacs.org |

Exploration of Advanced Functional Materials Based on Pyrrole Diester Scaffolds

The inherent chemical properties of the pyrrole ring make it an exceptional building block for a variety of functional materials. lucp.net Pyrrole diesters, including Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate, serve as versatile scaffolds for creating materials with tailored electronic, optical, and physical properties. Their applications span from polymer science to electronics. polimi.itresearchgate.net

Conducting Polymers and Copolymers: Polypyrrole is a well-known conductive polymer. frontiersin.org By creating copolymers of pyrrole with functionalized derivatives, such as 3-(1-pyrrolyl)-propanoic acid, researchers can fine-tune the material's properties. These copolymers can exhibit different morphologies and improved processability compared to homopolymers. researchgate.net The ester groups in diester scaffolds can be hydrolyzed to provide carboxylic acid functionalities, further enhancing solubility or enabling post-polymerization modification.

Conjugated Microporous Polymers (CMPs): Pyrrole-based CMPs are a class of porous materials with high surface areas, robust structures, and inherent porosity. frontiersin.org These materials are synthesized through the self-polymerization of multi-pyrrole monomers. The resulting polymers contain abundant nitrogen sites within their porous channels, making them highly effective as heterogeneous catalysts for reactions like the Knoevenagel condensation. frontiersin.org Their stability and reusability make them a sustainable option for catalysis. frontiersin.org

Coatings and Composites: Functionalized pyrroles are being explored as coupling agents to improve the performance of composite materials. For example, a tailor-made pyrrole derivative was used to coat carbon fibers, enhancing the fiber-matrix adhesion in carbon fiber reinforced polyphenylene sulfide (B99878) (PPS) composites. utwente.nl The pyrrole moiety interacts strongly with the carbon fiber surface via π–π stacking, while other functional groups on the pyrrole can be designed to interact chemically with the polymer matrix, leading to significant improvements in the material's mechanical properties. utwente.nl

Materials for Electronics and Sensors: The diketopyrrolopyrrole (DPP) core, which is structurally related to pyrrole diesters, is a key component in high-performance organic semiconductors. frontiersin.org These materials are used in organic field-effect transistors (OFETs), solar cells, and sensors. The electron-accepting nature of the DPP core, combined with various donor aromatic units, allows for the creation of materials with high charge carrier mobility. frontiersin.org The lactam amide units within the DPP structure can also be used for creating chemosensors for detecting ions like fluoride. frontiersin.org

Integration of Computational Design with Experimental Synthesis for Targeted Material Properties

The traditional trial-and-error approach to discovering new materials is time-consuming and resource-intensive. nih.gov The integration of computational chemistry and machine learning (ML) with experimental synthesis is revolutionizing materials science, enabling the targeted design of molecules like pyrrole diesters with specific, predictable properties. stfc.ac.ukspacefrontiers.org

In Silico Design and Screening: Computational tools allow for the in silico (computer-based) design and evaluation of novel pyrrole derivatives before they are synthesized in the lab. mdpi.comresearchgate.netuomustansiriyah.edu.iq Techniques like molecular docking are used to predict the binding affinity of designed molecules to biological targets, guiding the synthesis of new potential therapeutic agents. researchgate.netuomustansiriyah.edu.iq For material applications, quantum mechanical calculations can predict molecular geometries, stability, and electronic properties, helping to identify promising candidates. nih.govresearchgate.net

Machine Learning for Property Prediction: Machine learning is a powerful tool for accelerating materials discovery. nih.govchemrxiv.org By training ML models on existing experimental or computational data, researchers can rapidly predict the properties of new, unsynthesized compounds. stfc.ac.ukchemrxiv.org This data-driven approach can screen vast chemical spaces to identify pyrrole derivatives with desired characteristics, such as high thermal stability, specific solubility, or optimal electronic properties for use in devices. nih.gov

Guiding Synthetic Pathways: Computational studies can also support experimental synthesis by elucidating reaction mechanisms. nih.gov For example, theoretical calculations were used to understand the unexpected formation of a six-membered ring instead of a seven-membered ring during the cyclization of a propargyl-substituted pyrrole ester, providing crucial insights for optimizing the reaction conditions. nih.gov

Table 2: Computational Approaches in Pyrrole Derivative Research| Computational Method | Application Area | Key Insights Provided | References |

|---|---|---|---|

| Molecular Docking | Drug Design (e.g., anticancer, Alzheimer's) | Predicts binding modes and affinities to protein targets, guiding the design of more potent and selective inhibitors. | researchgate.netmdpi.comuomustansiriyah.edu.iq |

| In Silico ADME Profiling | Drug Development | Predicts Absorption, Distribution, Metabolism, and Excretion (ADME) properties, such as oral absorption and blood-brain barrier penetration. | mdpi.comuomustansiriyah.edu.iq |

| Quantum Mechanical Calculations (DFT) | Reaction Mechanism & Material Properties | Investigates reaction pathways, determines stability of intermediates, and calculates electronic properties of high-energy compounds. | nih.govresearchgate.net |

| Machine Learning (ML) | Materials Discovery | Accelerates screening of new compounds by predicting material properties (e.g., solubility, heat capacity) from their structure. | nih.govchemrxiv.org |

Challenges and Opportunities in Pyrrole Diester Research

Despite significant progress, the field of pyrrole chemistry faces several challenges that also represent exciting opportunities for future research. nih.gov Addressing these hurdles is key to translating the potential of pyrrole diesters like this compound into practical applications. nih.govchemheterocycles.com

Challenges:

Synthetic Accessibility: The synthesis of certain polysubstituted or complex pyrrole systems remains difficult. nih.govchim.it Developing new synthetic routes that provide access to these "hardly accessible" structures is a continuing challenge. chim.it

Scalability and Cost: While many novel synthetic methods are effective at the laboratory scale, scaling them up for industrial production can be problematic. chemheterocycles.com The cost and availability of starting materials and catalysts are critical factors for commercial viability. rsc.org

Functionalization Control: Pyrrole is an electron-rich heterocycle, making it susceptible to electrophilic substitution. nih.gov Controlling the regioselectivity of C-H functionalization to install substituents at specific positions on the pyrrole ring remains a significant synthetic challenge. nih.gov

Stability and Processability: For materials applications, the resulting pyrrole-based polymers can suffer from poor solubility and infusibility, which complicates their processing and fabrication into devices. researchgate.net In a biological context, some pyrrole-containing compounds can have poor metabolic stability, limiting their therapeutic effectiveness. chemheterocycles.com

Opportunities:

Catalyst Development: There is a vast opportunity to design more active, selective, and robust catalysts for pyrrole synthesis. rsc.orgmdpi.com This includes creating catalysts that operate under even milder conditions, tolerate a broader range of functional groups, and are easily recoverable and reusable. nih.gov

Exploring New Chemical Space: The integration of computational design and high-throughput screening allows for the rapid exploration of new pyrrole derivatives. nih.govmdpi.com This opens the door to discovering compounds with novel biological activities or unprecedented material properties.

Sustainable Feedstocks: An important frontier is the development of synthetic routes that utilize renewable, biomass-derived feedstocks to produce pyrrole diesters and other derivatives, further enhancing the sustainability of the chemical industry. polimi.itacs.org

Interdisciplinary Applications: The versatility of the pyrrole scaffold provides opportunities for collaboration across diverse fields. From partnering with materials scientists to create next-generation electronics to working with pharmacologists to develop new medicines, the potential applications for novel pyrrole diesters are extensive. polimi.itresearchgate.net

Q & A

Q. What are the key physical-chemical properties of Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate, and how are they experimentally determined?

Methodological Answer: Key properties include melting point, boiling point, solubility, logP (octanol-water partition coefficient), and stability under varying pH/temperature. These are determined via differential scanning calorimetry (DSC) for thermal properties, HPLC for solubility, and shake-flask methods for logP. Stability studies require controlled environmental chambers to simulate conditions (e.g., light, humidity) followed by spectroscopic monitoring (e.g., NMR, UV-Vis) . Environmental fate studies further demand measurements of hydrolysis rates and photodegradation pathways using LC-MS or GC-MS .

Q. What established synthetic routes exist for this compound, and what analytical methods validate its purity?

Methodological Answer: Common routes involve esterification of the corresponding diacid with methanol under acidic catalysis or coupling pyrrole derivatives with activated esters. Purity validation employs a combination of chromatographic (HPLC, GC) and spectroscopic (NMR, IR) techniques. For instance, -NMR can confirm regioselective substitution on the pyrrole ring, while mass spectrometry (HRMS) verifies molecular integrity. Replication of synthetic steps with rigorous control of reaction parameters (temperature, catalyst loading) ensures reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate of this compound in aquatic systems?

Q. What methodologies are employed to resolve contradictions in reactivity data observed across different studies of this compound?

Methodological Answer: Contradictions may arise from variations in experimental conditions (e.g., solvent polarity, temperature). To resolve them:

- Conduct a systematic meta-analysis of literature data, categorizing results by experimental parameters.

- Replicate conflicting studies under standardized conditions (e.g., fixed solvent systems, controlled humidity).

- Apply multivariate statistical tools (ANOVA, PCA) to identify dominant variables affecting reactivity. For example, discrepancies in ester hydrolysis rates could be addressed by isolating the impact of buffering agents or ionic strength using a split-split plot design .

Q. What strategies optimize the regioselective functionalization of the pyrrole moiety in this compound during synthesis?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. Strategies include:

- Directing groups : Introduce temporary protecting groups (e.g., Boc) to block undesired positions.

- Catalytic systems : Use transition-metal catalysts (e.g., Pd) for cross-coupling at specific sites.

- Computational guidance : Apply DFT calculations to predict reactive sites based on frontier molecular orbitals. Reaction progress should be monitored in real-time via in-situ IR or Raman spectroscopy to optimize yield and selectivity .

Q. How can researchers evaluate the compound’s bioactivity across cellular and organismal levels?

Methodological Answer: Implement a hierarchical bioassay framework:

- In vitro : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays.

- Cellular models : Assess cytotoxicity and apoptosis via flow cytometry or MTT assays.

- In vivo : Use zebrafish or rodent models to study acute toxicity and metabolic pathways. Dose-response curves and EC50 values should be statistically validated using nonlinear regression models .

Methodological Notes

- Data Contradiction Analysis : Cross-reference findings with environmental variables (e.g., temperature gradients in synthesis) and employ Bland-Altman plots to quantify bias between datasets .

- Interdisciplinary Integration : Combine synthetic chemistry data with ecotoxicological models to predict ecosystem-level impacts, aligning with long-term environmental monitoring frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.